molecular formula C19H21ClN2O4S2 B2687359 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941987-83-3

4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No. B2687359
CAS RN: 941987-83-3
M. Wt: 440.96
InChI Key: NUTUNKXJRSRWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H21ClN2O4S2 and its molecular weight is 440.96. The purity is usually 95%.
BenchChem offers high-quality 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Applications

The chemical compound 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide, while not directly mentioned in the literature, is related to various research areas involving sulfonyl-substituted compounds and their applications. Sulfonyl compounds are pivotal in medicinal chemistry, organic synthesis, and materials science due to their versatility and functional diversity.

  • Synthesis of Sulfonyl-Substituted Compounds : Research has explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, demonstrating the thermally stable nature of these substances and their potential in chemiluminescence applications. These compounds, including sulfonyl derivatives, exhibit interesting properties like light emission upon decomposition, indicating their potential in developing new chemiluminescent materials (Watanabe et al., 2010).

  • Antiviral Activity : Another area of application is in the synthesis of sulfonamide derivatives with potential antiviral properties. A study presented the synthesis of new sulfonamides showing activity against tobacco mosaic virus, indicating the potential of sulfonyl compounds in antiviral drug development (Chen et al., 2010).

  • Anticancer Agents : Sulfonyl compounds have also been investigated for their anticancer properties. For example, pro-apoptotic indapamide derivatives, which include sulfonyl groups, have shown promising results against melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

  • Catalysis and Environmental Applications : The catalytic and environmental applications of sulfonyl compounds are significant. Studies have shown their effectiveness in oxidative desulfurization processes, which are crucial for producing cleaner fuels. These processes involve the oxidation of sulfur compounds to sulfoxides or sulfones, illustrating the role of sulfonyl compounds in environmental remediation and green chemistry (Mokhtar et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S2/c1-19(2)10-14-17(15(23)11-19)27-18(21-14)22-16(24)4-3-9-28(25,26)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTUNKXJRSRWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.